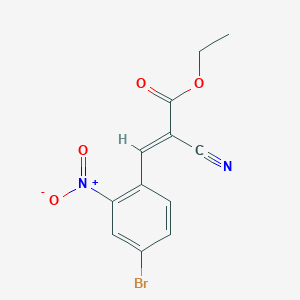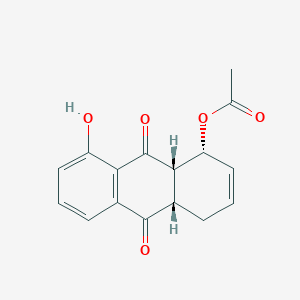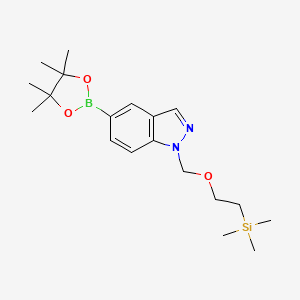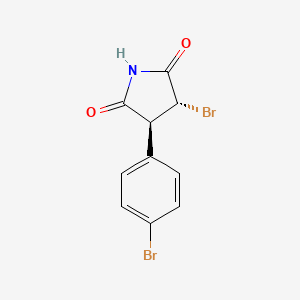![molecular formula C8H7BO4 B13349994 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-3-carboxylic acid](/img/structure/B13349994.png)
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-3-carboxylic acid is an organic compound with the molecular formula C8H7BO4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-3-carboxylic acid typically involves the reaction of benzoxaborole derivatives with suitable carboxylating agents. One common method includes the reaction of benzoxaborole with carbon dioxide under specific conditions to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the carboxylation process .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxaborole oxides, while reduction can produce benzoxaborole alcohols .
Scientific Research Applications
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of protein synthesis or disruption of cell membrane integrity .
Comparison with Similar Compounds
- 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
- 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
- 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid
Uniqueness: 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-3-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in research and industry .
Properties
Molecular Formula |
C8H7BO4 |
|---|---|
Molecular Weight |
177.95 g/mol |
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborole-3-carboxylic acid |
InChI |
InChI=1S/C8H7BO4/c10-8(11)7-5-3-1-2-4-6(5)9(12)13-7/h1-4,7,12H,(H,10,11) |
InChI Key |
WYFCXROZJKGBAL-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC=CC=C2C(O1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-Diamino-[1,1'-biphenyl]-3,3',5,5'-tetracarbonitrile](/img/structure/B13349920.png)
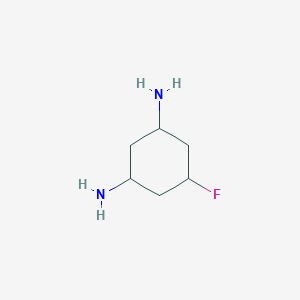
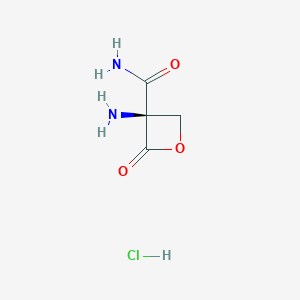
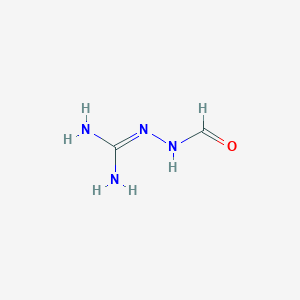
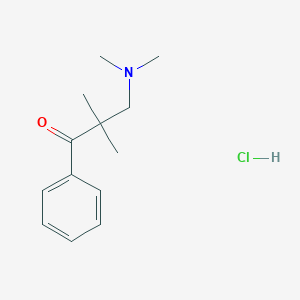
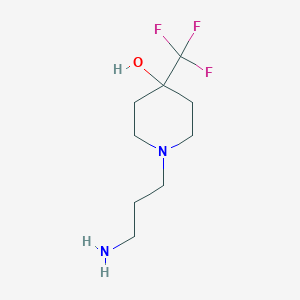
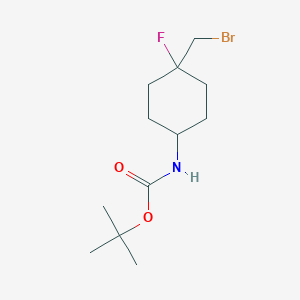
![a-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid Ethyl Ester Hydrochloride Salt](/img/structure/B13349970.png)
